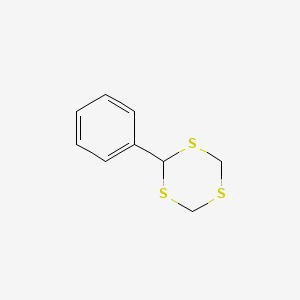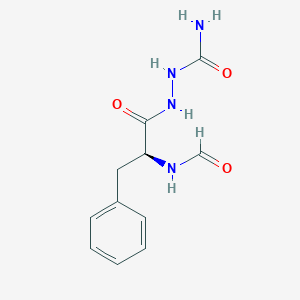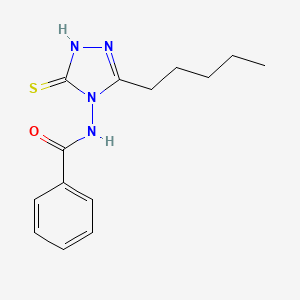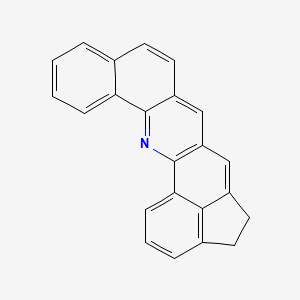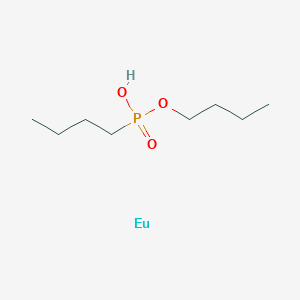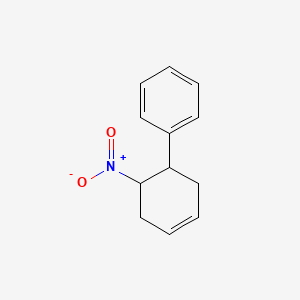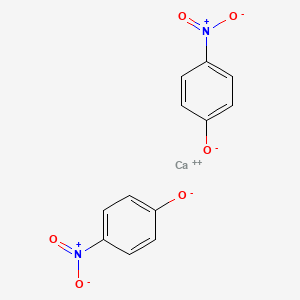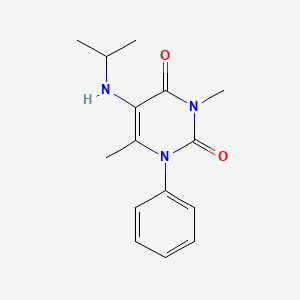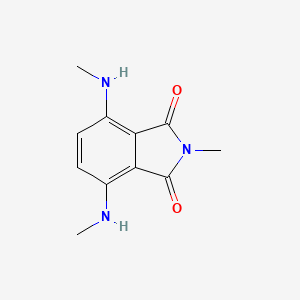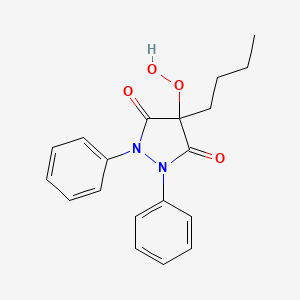
4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione involves the condensation of Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components and substituted aromatic aldehydes . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide for oxidation and sodium borohydride for reduction . Major products formed from these reactions include derivatives such as 4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development and method validation . In biology, it is studied for its anti-inflammatory and analgesic effects . In medicine, it is used in the treatment of inflammatory conditions such as ankylosing spondylitis and rheumatoid arthritis . In the industry, it is used in the production of pharmaceutical reference standards .
Mechanism of Action
The mechanism of action of 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione involves the inhibition of prostaglandin synthesis . Prostaglandins are lipid compounds that have various roles in inflammation, pain, and fever. By inhibiting their synthesis, this compound reduces inflammation, pain, and fever . The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar compounds to 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione include phenylbutazone, oxyphenbutazone, sulphinpyrazone, and monophenylbutazone . These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structure and specific applications . For example, phenylbutazone is commonly used in the treatment of backache and ankylosing spondylitis, while oxyphenbutazone is used for its anti-inflammatory effects . The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct pharmacological properties .
Properties
CAS No. |
33053-06-4 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-19(25-24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 |
InChI Key |
KUJSDTAPCZMJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
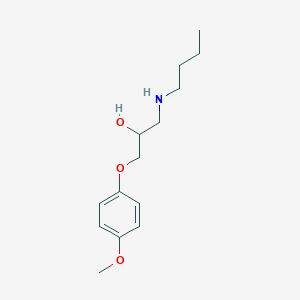

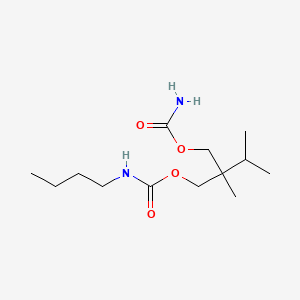
![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
